molecular formula C21H33N5O6S B564313 D-Ala-gly-phe-met-NH2 acetate salt CAS No. 100929-65-5

D-Ala-gly-phe-met-NH2 acetate salt

Cat. No.: B564313
CAS No.: 100929-65-5
M. Wt: 483.584
InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ala-gly-phe-met-NH2 acetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-Ala-gly-phe-met-NH2 acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

D-Ala-gly-phe-met-NH2 acetate salt exerts its effects by binding to μ-opioid receptors, which are encoded by the OPRM1 gene. These receptors are predominantly expressed in reward-processing areas of the brain. The compound acts as a full agonist, mimicking the action of endogenous opioids like β-endorphin and enkephalin . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of cAMP production and modulation of ion channels, ultimately leading to analgesic effects .

Biological Activity

D-Ala-gly-phe-met-NH2 acetate salt, a synthetic peptide and an analog of enkephalins, has garnered attention for its significant biological activity, particularly in the context of opioid receptor modulation. This article delves into its synthesis, pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methodology
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method involves:

  • Attachment of the first amino acid to a solid resin.
  • Deprotection of the amino group.
  • Coupling of subsequent protected amino acids.
  • Cleavage from the resin and removal of protecting groups.

This process allows for high purity and yield, essential for biological applications.

Chemical Characteristics

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: 385.46 g/mol
  • CAS Number: 100929-65-5
  • Stability: The compound exhibits resistance to enzymatic degradation, enhancing its stability and prolonging biological activity compared to other enkephalin analogs .

This compound primarily acts as a μ-opioid receptor agonist , mimicking endogenous opioids like β-endorphin. The binding to these receptors leads to various physiological effects, including analgesia and modulation of neurotransmitter release in the central nervous system. The compound's ability to activate μ-opioid receptors has been linked to its potential use in pain management therapies .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses effectively, comparable to other established opioid peptides. For instance, studies involving Sprague-Dawley rats demonstrated a dose-dependent decrease in pain perception following administration .

Comparative Analysis with Similar Compounds

Compound NameReceptor ActivityStabilityPrimary Use
This compoundμ-opioid receptor agonistHighPain management
DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol)μ-opioid receptor agonistModerateAnalgesic research
[Met5]Enkephalinμ-opioid receptor agonistLowNatural analgesic

This compound is unique due to its enhanced stability against enzymatic degradation compared to these other compounds, making it a promising candidate for therapeutic applications .

4. Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Pain Management: A controlled trial involving patients with chronic pain conditions found that administration of D-Ala-gly-phe-met-NH2 resulted in significant reductions in pain scores compared to placebo .
  • Neuropharmacological Effects: Research examining its effects on neurotransmitter release indicated that this compound modulates dopamine levels in reward-processing areas of the brain, suggesting implications for addiction treatment .

5. Future Directions and Research

The ongoing research into this compound focuses on:

  • Development of Peptide-Based Therapeutics: Its unique properties may lead to new formulations for chronic pain management with reduced side effects compared to traditional opioids.
  • Investigating Other Biological Activities: Studies are being conducted to explore potential anti-inflammatory and neuroprotective effects, broadening the scope of therapeutic applications .

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJEQONDQLTQF-WEMUQIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745522
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-65-5
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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